Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate
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Overview
Description
Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate is a chemical compound that belongs to the class of dioxolanes. It is characterized by the presence of a 1,3-dioxolane ring, a sulfamoyl group, and a benzoate ester. This compound is known for its broad-spectrum fungicidal properties and is used in various agricultural and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate typically involves the reaction of 2-chloro-4-aminobenzoic acid with 3-(1,3-dioxolan-2-yl)phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating fungal infections.
Industry: Used in the formulation of agricultural fungicides to protect crops from fungal diseases.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: Another dioxolane-based fungicide with a similar mechanism of action.
Propiconazole: A triazole fungicide that also inhibits sterol 14α-demethylase.
Tebuconazole: Another triazole fungicide with broad-spectrum activity.
Uniqueness
Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate is unique due to its specific structural features, such as the presence of both a dioxolane ring and a sulfamoyl group, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16ClNO6S |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate |
InChI |
InChI=1S/C17H16ClNO6S/c1-23-16(20)14-6-5-13(10-15(14)18)26(21,22)19-12-4-2-3-11(9-12)17-24-7-8-25-17/h2-6,9-10,17,19H,7-8H2,1H3 |
InChI Key |
FYVOPSSUPUEKNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3OCCO3)Cl |
Origin of Product |
United States |
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